Potassium oxalate monohydrate
Overview
Description
Potassium oxalate monohydrate is a chemical compound that consists of oxalate ions, potassium ions, and water molecules. The structure of this compound is characterized by oxalate ions that are hydrogen-bonded by water molecules into infinite linear chains. These chains are held together by electrostatic interactions with potassium ions. The oxalate ion itself is planar, which is a common feature observed in the crystal structures of alkali oxalates .
Synthesis Analysis
The synthesis of potassium oxalate monohydrate can involve the reaction of oxalic acid with potassium hydroxide. In a specific case, a multifunctional oxalate framework was synthesized using dysprosium and potassium ions, demonstrating the versatility of potassium oxalate monohydrate in forming complex structures with other metal ions .
Molecular Structure Analysis
The molecular structure of potassium oxalate monohydrate has been extensively studied using techniques such as neutron diffraction and X-ray diffraction. These studies have revealed that the water molecule in the compound has an unusual coordination, with hydrogen atoms and potassium ions lying almost in a plane around the water oxygen atom. This is a unique feature that distinguishes potassium oxalate monohydrate from other hydrates .
Chemical Reactions Analysis
Potassium oxalate monohydrate participates in various chemical reactions, including solvent-responsive magnetic and luminescence properties, as well as phase transitions upon dehydration and rehydration. These transitions can lead to changes in magnetic properties, such as a reversible ferromagnetic to antiferromagnetic phase transition .
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium oxalate monohydrate have been investigated through different thermal and spectroscopic methods. Differential thermal analysis has revealed multiple crystallographic modifications of the anhydrous salt upon dehydration. The far-infrared spectra have provided insights into the lattice vibrations and the bound state of the water of crystallization . Additionally, the motion of the water molecule within the crystal lattice has been studied, showing that it undergoes zero-point vibration with specific angular amplitudes for torsional and rocking motions .
Scientific Research Applications
Crystal Structure Analysis
Potassium oxalate monohydrate (K2C2O4·H2O) has been extensively studied for its unique crystal structure. A study by Chidambaram, Sequeira, and Sikka (1964) revealed that the structure consists of oxalate ions hydrogen-bonded by water molecules into infinite linear chains, held together by electrostatic interactions with potassium ions. The oxalate ion is planar, and the water molecule displays an unusual coordination with two hydrogen atoms and two potassium ions almost in a plane around the water oxygen atom (Chidambaram, Sequeira, & Sikka, 1964).
Vibrational Properties
The lattice vibrations of potassium oxalate monohydrate have been investigated to understand its bound state of water of crystallization. Fukushima (1970) carried out a normal coordinate treatment of the crystal, discussing the nature of lattice vibrations and the bound state of water (Fukushima, 1970).
Infrared Spectra Analysis
Fukushima (1970) also measured the far infrared spectra of potassium oxalate monohydrate and its deutero analog in their crystalline state, providing insights into the infrared absorption bands and the relationship with neutron scattering spectra (Fukushima, 1970).
Thermal Analysis
The differential thermal and thermogravimetric analyses of potassium oxalate by Higashiyama and Hasegawa (1971) identified three crystallographic modifications of the anhydrous salt, offering valuable information on phase transitions and stability (Higashiyama & Hasegawa, 1971).
EPR Studies
An EPR study by Maurya et al. (1995) on Cu2+ doped potassium oxalate monohydrate at room temperature revealed magnetically inequivalent interstitial sites and provided valuable data on spin-Hamiltonian parameters and covalency (Maurya et al., 1995).
Dental Applications
A 2017 study by Porto et al. examined the effect of potassium oxalate on dentin/resin bond strength over time, finding that it does not affect hybrid layer formation but bond strength decreases over time (Porto et al., 2017).
Raman Spectral Studies
Pant, Verma, and Pandey (2019) reported on the Raman spectral studies of pure and vanadyl-doped potassium oxalate monohydrate, noting changes in relative intensities of factor group split components (Pant, Verma, & Pandey, 2019).
Decomposition Kinetics
The thermal decomposition kinetics of potassium oxalate monohydrate were investigated by Zhang Jianjun (2005), providing insights into the activation energy and mechanism functions (Zhang Jianjun, 2005).
Deuteron Magnetic Resonance Study
A study by Pedersen and Clark (1970) using pulsed deuteron magnetic resonance investigated the spin–lattice relaxation time of deuterons in potassium oxalate monohydrate, shedding light on molecular dynamics (Pedersen & Clark, 1970).
Safety And Hazards
Potassium oxalate monohydrate can cause systemic poisoning if inhaled. Ingestion causes burning pain in the throat, esophagus, and stomach; exposed areas of mucous membrane turn white; vomiting, severe purging, weak pulse, and cardiovascular collapse may result . Contact with eyes or skin causes irritation .
Future Directions
Potassium oxalate monohydrate may be used in the preparation of SBA-15 (Santa Barbara Amoprhous-15)- catalyst . It finds application as a grinding agent, a rust remover for metal treatment, a bleaching agent in textile and wood industry . It can also be used as a scale remover in automobile radiators and also used in water treatment .
properties
IUPAC Name |
dipotassium;oxalate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2K.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;;1H2/q;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPTVXCMROGZOL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2C2O4.H2O, C2H2K2O5 | |
Record name | POTASSIUM OXALATE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9015 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983454 | |
Record name | Potassium ethanedioate--water (2/1/1) | |
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URL | https://comptox.epa.gov/dashboard/DTXSID90983454 | |
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Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium oxalate monohydrate is an odorless white solid. Sinks in and mixes slowly with water. (USCG, 1999), Colorless odorless solid; Effloresces in warm dry air; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | POTASSIUM OXALATE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9015 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Potassium oxalate monohydrate | |
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Density |
2.13 at 65.3 °F (USCG, 1999) - Denser than water; will sink | |
Record name | POTASSIUM OXALATE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9015 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Potassium oxalate monohydrate | |
CAS RN |
6487-48-5 | |
Record name | POTASSIUM OXALATE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9015 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Potassium oxalate monohydrate | |
Source | ChemIDplus | |
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Record name | Potassium ethanedioate--water (2/1/1) | |
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URL | https://comptox.epa.gov/dashboard/DTXSID90983454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM OXALATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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